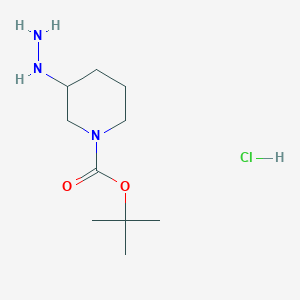

N-(4-hydroxy-3,5-dimethylphenyl)-3,4,5-trimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of BMD-1 involves the reaction of 4-benzoylbenzoic acid with 4-hydroxy-3,5-dimethylaniline in the presence of a coupling reagent. The resulting product is then purified through recrystallization to obtain pure BMD-1.Molecular Structure Analysis

The molecular structure of “N-(4-hydroxy-3,5-dimethylphenyl)-3,4,5-trimethoxybenzamide” can be represented by the IUPAC Standard InChIKey: KCDXJAYRVLXPFO-UHFFFAOYSA-N .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Applications De Recherche Scientifique

Reductive Chemistry and Cytotoxicity

A study explored the reductive chemistry of a novel bioreductive drug (SN 23862) exhibiting selective toxicity for hypoxic cells due to enzymatic reduction. This research provides insights into the electron-affinic sites of such compounds and their reduction products, which are significant for understanding the cytotoxic effects of similar compounds in hypoxic tumor cells (Palmer et al., 1995).

Synthesis of Anti-emetic Compounds

Another study focused on the synthesis of N-[4-(2-dimethylaminoethoxy)benzyl-α-14C]-3,4,5-trimethoxybenzamide hydrochloride and its analogues. These compounds were synthesized as potential anti-emetic agents, highlighting the utility of structurally similar benzamides in medical applications (Wineholt et al., 1970).

Inhibition of Ribonucleotide Reductase

Trimidox, a new inhibitor of ribonucleotide reductase, showcases the potential of benzamide analogues in cancer chemotherapy. This compound significantly inhibits ribonucleotide reductase activity, suggesting a promising avenue for the development of new cancer treatments (Szekeres et al., 2004).

Potential Memory Enhancers

Research on N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives has indicated potential memory-enhancing properties through acetylcholinesterase inhibition. These findings open up possibilities for developing new therapeutic agents targeting cognitive disorders (Piplani et al., 2018).

Tritium Labeling for Research

The synthesis and characterization of tritium-labeled benzamides for C-C chemokine receptor 1 (CCR1) antagonism illustrate the application of benzamides in receptor studies and drug development (Hong et al., 2015).

Propriétés

IUPAC Name |

N-(4-hydroxy-3,5-dimethylphenyl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-10-6-13(7-11(2)16(10)20)19-18(21)12-8-14(22-3)17(24-5)15(9-12)23-4/h6-9,20H,1-5H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRLIGRESZLRJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2876176.png)

![3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B2876186.png)

![2-[[5-Ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2876192.png)

![(3-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine](/img/structure/B2876195.png)